molecular formula C16H14FNO4 B1312775 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one CAS No. 288385-98-8

1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one

Cat. No.: B1312775
CAS No.: 288385-98-8
M. Wt: 303.28 g/mol
InChI Key: PWDPRNDZBPRZKC-UHFFFAOYSA-N
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Description

Historical Context and Development

The emergence of this compound as a research compound reflects the broader historical trajectory of fluorinated aromatic chemistry that gained momentum in the latter half of the twentieth century. The systematic development of polyfunctional aromatic ketones containing both electron-withdrawing and electron-donating substituents represents a sophisticated approach to molecular design that became increasingly prevalent as synthetic methodologies advanced. This particular compound, bearing the Chemical Abstracts Service registry number 288385-98-8, was formally catalogued as research institutions and pharmaceutical companies recognized the potential of multi-substituted phenyl ketones in medicinal chemistry applications.

The historical significance of this compound lies not only in its individual properties but also in its representation of a broader class of substituted phenyl ketones that have proven invaluable in cross-coupling reactions and other fundamental organic transformations. The development of aromatic ketones has traditionally been constrained by the difficulty in breaking robust carbon-carbon bonds, but advances in synthetic methodology have overcome these challenges through innovative approaches including sequential Claisen and retro-Claisen processes. These methodological advances have positioned compounds like this compound at the forefront of contemporary synthetic organic chemistry research.

The evolution of fluorinated nitroaromatic compounds has been driven by their unique electronic properties and their ability to serve as versatile synthetic intermediates. Research into phenyl ketone derivatives has demonstrated their significant therapeutic potential, particularly in areas such as metabolic disorders, where their ability to modulate oxidoreductase activity has shown promising results. This historical context establishes the foundation for understanding why this compound has become a compound of particular research interest.

Classification and Chemical Taxonomy

This compound belongs to the chemical classification of substituted phenyl ketones, specifically within the broader category of aromatic ketones due to its phenyl ring structure attached to a propanone moiety. The compound exhibits a complex molecular architecture that incorporates multiple functional groups, each contributing distinct electronic and steric properties to the overall molecular behavior.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₆H₁₄FNO₄
Molecular Weight 303.29 g/mol
Chemical Abstracts Service Number 288385-98-8
Predicted Boiling Point 453.9 ± 40.0 °C
Density 1.281 g/cm³
Chemical Classification Substituted Phenyl Ketones

The molecular structure features a benzene ring system that is trisubstituted with a benzyloxy group at the 3-position, a fluorine atom at the 2-position, and a nitro group at the 6-position, while the propanone side chain is attached at the 1-position. This specific substitution pattern creates a molecule with distinct electronic characteristics, where the electron-withdrawing nitro and fluoro groups are balanced by the electron-donating benzyloxy substituent.

The taxonomic classification of this compound extends beyond simple structural considerations to encompass its functional group chemistry. The presence of the benzyloxy group classifies it among ether-containing compounds, while the fluoro substituent places it in the category of organofluorine compounds. The nitro group contributes to its classification as a nitroaromatic compound, and the ketone functionality establishes its position among carbonyl-containing molecules. This multi-functional nature makes this compound a particularly versatile synthetic intermediate.

Table 2: Functional Group Analysis and Chemical Taxonomy

Functional Group Position Electronic Effect Chemical Classification
Benzyloxy (-OCH₂Ph) 3-position Electron-donating Aromatic Ether
Fluorine (-F) 2-position Electron-withdrawing Organofluorine
Nitro (-NO₂) 6-position Electron-withdrawing Nitroaromatic
Propanone 1-position Carbonyl reactivity Aromatic Ketone

Significance in Organic Chemistry Research

The research significance of this compound stems from its exceptional utility as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound's complex structure provides multiple reactive sites that enable diverse chemical transformations, making it an invaluable building block for the synthesis of more sophisticated molecular architectures.

Recent advances in aromatic ketone chemistry have demonstrated the enhanced utility of compounds like this compound in cross-coupling reactions. These reactions have traditionally been limited by the difficulty in cleaving strong carbon-carbon bonds in aromatic ketones, but innovative methodologies have overcome these challenges through novel approaches that transform aromatic ketones into aromatic esters via sequential processes. This breakthrough has significantly broadened the applications of aromatic ketones in synthesizing valuable aromatic compounds used across various industries.

The compound demonstrates particular significance in medicinal chemistry research, where its structural features make it suitable for the development of bioactive molecules. Research has shown that phenyl ketone derivatives exhibit considerable therapeutic potential, particularly in the treatment of metabolic disorders. Studies have identified compounds within this chemical class that demonstrate excellent potencies with half-maximal effective concentration values of 13.5 micromolar or less, indicating their potential as lead compounds for drug development.

Table 3: Research Applications and Synthetic Utility

Application Area Specific Use Research Significance
Pharmaceutical Synthesis Intermediate for bioactive compounds High therapeutic potential demonstrated
Agrochemical Development Precursor for crop protection agents Versatile functional group chemistry
Cross-Coupling Reactions Substrate for carbon-carbon bond formation Enhanced reactivity through modern methods
Medicinal Chemistry Lead compound optimization Multiple functional groups for modification

The mechanistic aspects of this compound reactivity involve complex interactions between its multiple functional groups. The compound can participate in various chemical reactions including nucleophilic aromatic substitution, electrophilic aromatic substitution, and nucleophilic attack at the carbonyl carbon, depending on the specific reaction conditions and the functional groups present. The reaction mechanisms often involve either electrophilic aromatic substitution or nucleophilic attack at the carbonyl carbon, with the specific pathway determined by the electronic nature of the substituents and the reaction environment.

The significance of this compound in contemporary organic chemistry research is further highlighted by its role in the development of new synthetic methodologies. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring creates unique electronic environments that can be exploited for selective transformations. This electronic tuning capability makes this compound an excellent model compound for studying the effects of substituent patterns on reactivity and selectivity in organic reactions.

Furthermore, the compound's potential for structural modification through its multiple functional groups positions it as a valuable scaffold for combinatorial chemistry approaches. Each functional group can be selectively modified or replaced, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry applications. This versatility has made this compound a subject of continued research interest as scientists seek to develop new therapeutic agents and advanced materials.

Properties

IUPAC Name

1-(2-fluoro-6-nitro-3-phenylmethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-11(19)9-13-14(18(20)21)7-8-15(16(13)17)22-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDPRNDZBPRZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1F)OCC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461395
Record name 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288385-98-8
Record name 1-[3-(Benzyloxy)-2-fluoro-6-nitrophenyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Fluoro-3-hydroxy-6-nitrophenyl derivatives serve as common precursors.
  • Protection of the hydroxy group as a benzyloxy substituent is a critical step.
  • The propan-2-one side chain is introduced via acylation or related ketone synthesis methods.

Benzyloxy Group Introduction

The benzyloxy substituent is introduced by etherification of the hydroxy group on the fluoronitrophenyl ring. This is typically achieved by:

  • Reacting the hydroxy-substituted intermediate with benzyl bromide or benzyl chloride under basic conditions.
  • Using phase-transfer catalysts or suitable bases to promote the nucleophilic substitution.

Formation of the Propan-2-one Moiety

The propan-2-one group is introduced by:

  • Acylation of the aromatic ring with appropriate reagents such as acetyl chloride or via Friedel-Crafts acylation.
  • Alternatively, using tert-butyl 2-(2-fluoro-3-benzyloxy-6-nitrophenyl)-3-oxobutanoate intermediates followed by acid-mediated deprotection and ketone formation.

Representative Experimental Procedure (Small Scale)

A typical small-scale synthesis involves:

  • Dissolving tert-butyl 2-(2-fluoro-3-benzyloxy-6-nitrophenyl)-3-oxobutanoate in dichloromethane.
  • Adding trifluoroacetic acid and stirring at ambient temperature for approximately 20 hours to remove protecting groups and form the ketone.
  • Concentrating the mixture to a thick paste, followed by toluene addition and rotary evaporation to remove volatiles.
  • Washing with aqueous sodium hydroxide solution to neutralize and separate layers.
  • Acidifying the aqueous layer with acetic acid and sulfuric acid under controlled temperature to precipitate the product.
  • Cooling and filtering the solid, washing with water, and drying under vacuum to yield 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one with yields around 30-74% depending on scale and conditions.

Alternative Synthetic Routes

  • Reaction of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one with benzylating agents in the presence of bases such as sodium acetate in solvents like N,N-dimethylformamide at elevated temperatures (100°C) for extended periods (12 h) can yield the benzyloxy derivative with moderate yields (~54%).
  • Use of 1,4-diaza-bicyclo[2.2.2]octane (DABCO) as a base in 1-methyl-pyrrolidin-2-one solvent at 100°C overnight has been reported to facilitate the formation of benzyloxy-substituted ketones with higher yields (~84%).

Reaction Conditions and Yields Summary

Step/Method Reagents/Conditions Yield (%) Notes
Acid-mediated deprotection & ketone formation Trifluoroacetic acid, dichloromethane, 20 h, RT 30.7-74 Small to large scale; vacuum drying
Benzylation with sodium acetate Sodium acetate, DMF, 100°C, 12 h 54 Moderate yield; requires column chromatography purification
Benzylation with DABCO DABCO, 1-methyl-pyrrolidin-2-one, 100°C, overnight 84 Higher yield; recrystallization purification

Preparation of Stock Solutions for Further Use

For experimental and formulation purposes, stock solutions of this compound are prepared with precise molarity calculations. For example:

Amount of Compound Volume for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 3.2972 0.6594 0.3297
5 mg 16.4859 3.2972 1.6486
10 mg 32.9717 6.5943 3.2972

Preparation involves dissolving the compound in solvents such as DMSO, followed by dilution with PEG300, Tween 80, or corn oil for in vivo formulations, ensuring clarity at each step.

Analytical Characterization

  • Mass Spectrometry (MS): Confirms molecular ion peaks consistent with the expected molecular weight.
  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic signals for methyl (CH3), methylene (CH2), aromatic protons, and benzyloxy methylene protons.
  • Purity: Achieved through column chromatography or recrystallization, with solvents such as ethyl acetate/petroleum ether mixtures.

Summary and Research Findings

  • The preparation of this compound is well-documented through multi-step synthesis involving protection/deprotection strategies and ketone formation.
  • Reaction conditions such as temperature, solvent choice, and base selection critically influence yield and purity.
  • Larger scale syntheses maintain similar protocols with adjustments in reagent quantities and purification steps.
  • The compound’s solubility and formulation for biological assays require careful preparation of stock solutions with co-solvents to ensure clarity and stability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the propan-2-one moiety to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Substitution reactions involving the benzyloxy or fluorine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group can lead to the formation of reactive intermediates, which can interact with biological molecules. The fluorine atom can enhance the compound’s stability and bioavailability, while the benzyloxy group can influence its binding affinity to targets.

Comparison with Similar Compounds

1-(3-(Benzyloxy)phenyl)propan-2-one (CAS 62932-75-6)

  • Structure : Lacks fluorine and nitro groups; benzyloxy at 3-position only.
  • Molecular Weight : 240.3 g/mol (vs. 314.28 g/mol for the target compound).
  • Properties : Liquid at room temperature, with lower polarity due to the absence of electron-withdrawing groups. Used as an intermediate in fine chemical synthesis .
  • Key Difference: The absence of fluorine and nitro groups reduces electrophilic reactivity and increases solubility in nonpolar solvents compared to the target compound .

1-(2,3-Difluoro-6-nitrophenyl)propan-2-one (CAS 121247-16-3)

  • Structure : Replaces benzyloxy with a second fluorine at the 3-position.
  • Molecular Weight : 243.17 g/mol.
  • Properties: Higher density and reduced solubility in organic solvents due to increased halogen content.

Functional Group Variations

1-(3-(Benzyloxy)-4,5-difluorophenyl)piperidin-4-one (CAS 1960390-87-7)

  • Structure : Replaces propan-2-one with a piperidin-4-one ring and adds a second fluorine at the 4-position.
  • Molecular Weight : 357.35 g/mol.
  • Properties: The piperidinone ring introduces a basic nitrogen, enabling salt formation and altering pharmacokinetic properties. The additional fluorine increases metabolic stability but may reduce bioavailability due to higher molecular weight .

1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (CAS 205242-66-6)

  • Structure: Substitutes the propan-2-one chain with a dimethylamino-methyl group.
  • Molecular Weight : 297.40 g/mol.
  • Properties: The dimethylamino group confers basicity (pKa ~8.5), making this compound water-soluble at acidic pH.

Electronic and Steric Profiles

Compound Electron-Withdrawing Groups Electron-Donating Groups Steric Hindrance
Target Compound –NO₂, –F –OCH₂C₆H₅ Moderate
1-(3-(Benzyloxy)phenyl)propan-2-one None –OCH₂C₆H₅ Low
1-(2,3-Difluoro-6-nitrophenyl)propan-2-one –NO₂, –F (×2) None Low

The target compound’s nitro and fluorine groups create a polarized aromatic ring, favoring reactions such as nucleophilic aromatic substitution or catalytic hydrogenation of the nitro group. In contrast, benzyloxy-only analogs are more suited for Friedel-Crafts acylations due to their electron-rich rings .

Research Findings and Data

Physicochemical Properties

Compound (CAS) Molecular Weight Physical State Solubility
288385-98-8 (Target) 314.28 Solid Low in H₂O; soluble in DMSO, DMF
62932-75-6 240.30 Liquid Soluble in EtOAc, CHCl₃
121247-16-3 243.17 Solid Soluble in acetone, ether

Biological Activity

1-(3-(Benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one (CAS Number: 288385-98-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the available literature on its biological activity, including case studies, research findings, and relevant data tables.

  • Molecular Formula : C₁₆H₁₄FNO₄
  • Molecular Weight : 303.29 g/mol
  • Structure : The compound features a benzyloxy group, a fluorine atom, and a nitro group, which contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various nitro-containing compounds, including derivatives similar to this compound. Research indicates that compounds with nitro groups can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

  • Antibacterial Efficacy :
    • A study evaluated the Minimum Inhibitory Concentration (MIC) of related compounds against Staphylococcus aureus and Escherichia coli. Compounds showed MIC values ranging from 20 to 40 µM against S. aureus, while E. coli exhibited slightly higher MIC values of 40 to 70 µM .
    • The compound's structural components, particularly the benzyloxy and nitro groups, are believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial death.
  • Mechanism of Action :
    • The mechanism by which nitro compounds exert their antibacterial effects often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. This leads to cell death through the induction of DNA strand breaks .

Anticancer Activity

The potential anticancer properties of this compound have also been explored in various studies.

Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies indicate that similar compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
    • Specific assays demonstrated that these compounds could significantly reduce cell viability in human cancer cell lines, suggesting potential for therapeutic application.

Data Summary

Biological ActivityTest OrganismMIC (µM)Reference
AntibacterialS. aureus20–40
AntibacterialE. coli40–70
AnticancerVariousVaries

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(benzyloxy)-2-fluoro-6-nitrophenyl)propan-2-one, and how can reaction yields be improved?

  • Methodology :

  • Start with a benzyl-protected phenol precursor (e.g., 3-benzyloxy-2-fluoro-6-nitrophenol). Introduce the propan-2-one moiety via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
  • Optimize nitration and fluorination steps to ensure regioselectivity. For fluorination, consider using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to minimize byproducts .

Q. How can spectroscopic techniques (¹H/¹³C NMR, HRMS) confirm the structure of this compound?

  • Methodology :

  • In ¹H NMR , expect signals for the benzyloxy group (δ 4.8–5.2 ppm, singlet for CH₂), aromatic protons (split patterns due to nitro and fluoro substituents), and the acetone methyl group (δ 2.1–2.3 ppm, singlet).
  • ¹³C NMR should show carbonyl carbon (δ ~205 ppm), aromatic carbons (δ 110–160 ppm), and benzyloxy carbons (δ ~70 ppm).
  • HRMS (ESI+) should match the exact mass of C₁₆H₁₄FNO₄ ([M+H]⁺: 304.0984) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Use flash chromatography with silica gel and a hexane/ethyl acetate (7:3) mobile phase to separate polar byproducts.
  • For recrystallization, dissolve the crude product in hot ethanol and slowly add water to induce crystallization. Monitor purity via TLC (Rf ~0.5 in hexane/ethyl acetate 1:1) .

Advanced Research Questions

Q. How can X-ray crystallography resolve potential disorder in the crystal structure of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation of a dichloromethane/hexane solution.
  • Use SHELXL for structure refinement. Apply restraints to manage positional disorder in the benzyloxy group or nitro substituents. Validate the model using R-factor convergence (target R₁ < 0.05) and electron density maps .

Q. How do the electron-withdrawing nitro and fluoro groups influence the compound’s reactivity in electrophilic substitutions?

  • Methodology :

  • Perform kinetic studies using competitive reactions (e.g., bromination). Compare reaction rates with analogs lacking nitro/fluoro groups.
  • Computational modeling (DFT) can predict charge distribution: the nitro group deactivates the ring, while the fluoro substituent directs electrophiles to specific positions (meta/para). Validate via HPLC analysis of reaction products .

Q. How can this compound serve as a key intermediate in the total synthesis of complex natural products?

  • Methodology :

  • Design a retrosynthetic pathway where the benzyloxy group acts as a protecting group for phenolic OH. The acetone moiety can be functionalized via aldol condensation or reduction to a secondary alcohol.
  • Test compatibility with cascade reactions (e.g., [3,3]-sigmatropic rearrangements) using model substrates. Monitor regioselectivity via LC-MS and 2D NMR .

Q. What analytical challenges arise when detecting this compound in biological matrices, and how can they be addressed?

  • Methodology :

  • Use LC-MS/MS with a C18 column and MRM (multiple reaction monitoring) for sensitive detection. Optimize ionization parameters (e.g., ESI+ with 30 V collision energy).
  • Address matrix effects (e.g., ion suppression) via standard addition or isotope-labeled internal standards (e.g., ¹³C-labeled analog) .

Notes

  • For advanced structural analysis, cross-reference crystallographic data with the Cambridge Structural Database (CSD) .
  • Computational tools like Gaussian or ORCA are recommended for mechanistic studies .

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